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molecular formula C19H22ClNO B8458673 1-(3-Chlorophenoxy)-3-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 89739-09-3

1-(3-Chlorophenoxy)-3-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No. B8458673
M. Wt: 315.8 g/mol
InChI Key: DVOIXRDUSKIDOS-UHFFFAOYSA-N
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Patent
US05059688

Procedure details

A mixture of 1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine of Example 4 (6.4 g, 0.023 mole), 1-bromopropane (5.7 g., 0.047 mole) and sodium bicarbonate (8.4 g, 0.10 mole) in DMF (100 ml) was stirred at 70° C. for three hours. The mixture was concentrated under high vacuum to an oil which was stirred with water then extracted with ether. The ether extracts were washed twice with water and dried (saturated NaCl, anhydrous MgSO4). The solution was filtered, then concentrated to an oil (6.3 g, 86%) which was distilled to yield an oil of 1-(m-chlorophenyloxy)-3-(n-propyl)-2,3,4,5-tetrahydro-3-benzazepine, 190°-210° C./0.1 mm.
Name
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(=O)C(O)=O.[Cl:7][C:8]1[CH:9]=[C:10]([CH:23]=[CH:24][CH:25]=1)[O:11][CH:12]1[C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=2[CH2:16][CH2:15][NH:14][CH2:13]1.Br[CH2:27][CH2:28][CH3:29].C(=O)(O)[O-].[Na+]>CN(C=O)C>[Cl:7][C:8]1[CH:9]=[C:10]([O:11][CH:12]2[C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=3[CH2:16][CH2:15][N:14]([CH2:27][CH2:28][CH3:29])[CH2:13]2)[CH:23]=[CH:24][CH:25]=1 |f:0.1,3.4|

Inputs

Step One
Name
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
Quantity
6.4 g
Type
reactant
Smiles
C(C(=O)O)(=O)O.ClC=1C=C(OC2CNCCC3=C2C=CC=C3)C=CC1
Name
Quantity
5.7 g
Type
reactant
Smiles
BrCCC
Name
Quantity
8.4 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under high vacuum to an oil which
STIRRING
Type
STIRRING
Details
was stirred with water
EXTRACTION
Type
EXTRACTION
Details
then extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (saturated NaCl, anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil (6.3 g, 86%) which
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)OC1CN(CCC2=C1C=CC=C2)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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